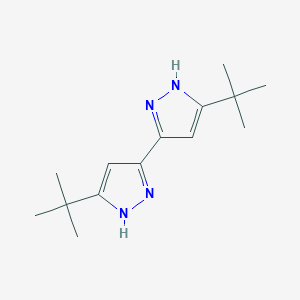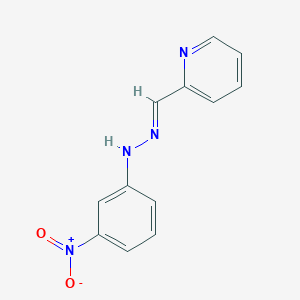![molecular formula C13H10N4O4 B3832194 3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B3832194.png)
3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline
Overview
Description
3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline is an organic compound with the molecular formula C₁₃H₉N₃O₄. It is a member of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of nitro groups and an imine linkage, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between 3-nitroaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine linkage, resulting in the desired Schiff base compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale. Industrial synthesis may employ continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline involves its interaction with molecular targets through its nitro and imine functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The imine linkage allows the compound to act as a ligand, forming coordination complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-[(E)-(4-nitrophenyl)methylideneamino]aniline
- 4-chloro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline
- 2-nitro-N-[(E)-(3-nitrophenyl)methylideneamino]aniline
Uniqueness
3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline is unique due to its specific arrangement of nitro groups and the imine linkage, which confer distinct chemical reactivity and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns in reduction and substitution reactions, as well as varying biological activities .
Properties
IUPAC Name |
3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-16(19)12-6-3-5-11(8-12)15-14-9-10-4-1-2-7-13(10)17(20)21/h1-9,15H/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVPCAOFKTUPTB-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]amino]benzoic acid](/img/structure/B3832126.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B3832129.png)

![ethyl oxo[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetate](/img/structure/B3832164.png)







![1,2-Oxazolidin-2-yl-[6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methanone](/img/structure/B3832218.png)
